Methyl 3-butylcyclobutane-1-carboxylate

Description

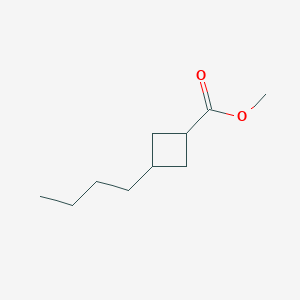

Methyl 3-butylcyclobutane-1-carboxylate is a cyclobutane derivative featuring a methyl ester group at position 1 and a butyl substituent at position 3 of the four-membered ring. Cyclobutane-based esters are of interest in organic synthesis and materials science due to their strained ring structure, which can influence reactivity and physical properties. Applications of such compounds often involve their use as intermediates in pharmaceuticals, agrochemicals, or polymer research .

Properties

CAS No. |

828271-48-3 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

methyl 3-butylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-8-6-9(7-8)10(11)12-2/h8-9H,3-7H2,1-2H3 |

InChI Key |

ADSLRPGEQLUFGR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CC(C1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key physical and structural properties of methyl 3-butylcyclobutane-1-carboxylate and its analogs, with data derived from referenced sources:

Key Observations:

Molecular Weight Trends : The butyl substituent in this compound increases its molecular weight compared to simpler analogs like methyl cyclobutanecarboxylate (C₆H₁₀O₂, 114.14 g/mol). Longer alkyl chains (e.g., butyl vs. methylene) enhance hydrophobicity, which is critical for applications in lipid-soluble drug formulations .

Boiling Point and Volatility : Methyl 3-methylenecyclobutane-1-carboxylate exhibits a relatively low boiling point (56–59°C at 20 Torr), likely due to its smaller substituent and lower molecular weight. By contrast, the butyl analog is expected to have a higher boiling point due to increased van der Waals interactions .

Benzyl (in 1-benzylcyclobutane-1-carboxylic acid) adds aromaticity, which may stabilize the compound via π-π interactions in supramolecular chemistry .

Safety and Handling: While safety data for this compound are unavailable, analogs like methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7) require precautions such as skin/eye protection and proper ventilation, suggesting similar protocols may apply to related esters .

Research Significance and Gaps

- Synthetic Routes : Cyclobutane esters are typically synthesized via [2+2] cycloadditions or ring-closing metathesis, but specific methods for this compound remain undocumented in the literature reviewed.

- Thermodynamic Properties : Experimental measurements of melting point, solubility, and stability are needed to expand applications in industrial chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.